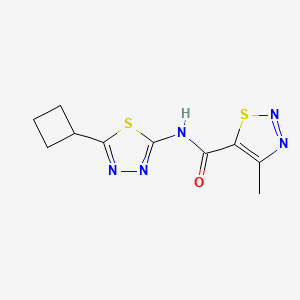![molecular formula C20H22N6O2 B4502294 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4502294.png)
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with an ethoxybenzoyl group and a pyrazolyl-pyrimidine moiety
Mechanism of Action
Target of Action
The primary targets of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine are the dopamine D2 and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. The compound also has antagonist activity against the serotonin 5-HT2A receptor .
Mode of Action
It also acts as an antagonist at the serotonin 5-HT2A receptor, blocking its activation .
Biochemical Pathways
The activation of dopamine D2 and serotonin 5-HT1A receptors and the blockade of the serotonin 5-HT2A receptor can lead to a reduction in symptoms of mental disorders such as schizophrenia and major depressive disorder (MDD)
Result of Action
The activation of the dopamine D2 and serotonin 5-HT1A receptors and the blockade of the serotonin 5-HT2A receptor by this compound can lead to a reduction in symptoms of mental disorders such as schizophrenia and MDD . The most common side effects include restlessness, weight gain, and anxiety .
Preparation Methods
The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The final step involves the coupling of the pyrazolyl-pyrimidine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrazolyl-pyrimidine compounds Compared to these, 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine may exhibit unique properties due to the specific substitution pattern and functional groups
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-12-10-24(11-13-25)18-14-19(22-15-21-18)26-9-3-8-23-26/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBQXOMVORBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4502212.png)
![4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4502215.png)

![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4502235.png)


![3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4502270.png)
![N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502281.png)
![3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B4502287.png)

![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide](/img/structure/B4502300.png)
![6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4502306.png)
methanone](/img/structure/B4502313.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4502316.png)
